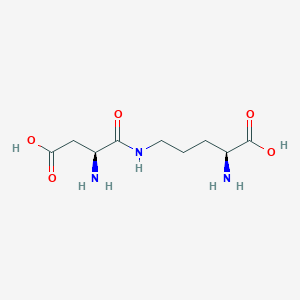
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide is a chemical compound with the molecular formula C6H6Cl2N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide typically involves the reaction of 4,6-Dichloro-2-methylpyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4,6-Dichloro-2-methylpyrimidine+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation Agents: Such as aldehydes or ketones for forming hydrazones.
Major Products
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide.
2,4-Dichloro-6-methylpyrimidine: Another dichlorinated pyrimidine with similar reactivity.
5-Amino-4,6-dichloro-2-methylpyrimidine: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential for forming hydrazones. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C6H6Cl2N4O |
|---|---|
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
4,6-dichloro-2-methylpyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C6H6Cl2N4O/c1-2-10-4(7)3(5(8)11-2)6(13)12-9/h9H2,1H3,(H,12,13) |
InChI-Schlüssel |
WWNHVMCUAJMGMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N1)Cl)C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)






![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)





